2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that features an imidazole ring, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of alcohols or amines .
Scientific Research Applications
2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
- 2-[1-[(4-bromophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
- 2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide .
Uniqueness
What sets 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide apart is the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties .
Biological Activity
The compound 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural features, including an imidazole ring and a sulfanyl linkage, suggest potential therapeutic applications, particularly in oncology and antimicrobial domains.
Chemical Structure and Properties
The molecular formula of this compound is C16H16F1N3OS, with a molecular weight of approximately 317.38 g/mol. The presence of the fluorophenyl group and methoxyphenyl moiety enhances its lipophilicity, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H16F1N3OS |
Molecular Weight | 317.38 g/mol |
CAS Number | 869346-26-9 |
Biological Activity
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Anticancer Activity : The imidazole ring is known for its role in inhibiting cancer cell proliferation. Studies have shown that derivatives of imidazole display significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The sulfanyl group in the compound may enhance its interaction with microbial enzymes, leading to increased antimicrobial efficacy. Compounds structurally related to this one have shown activity against both Gram-positive and Gram-negative bacteria.
Case Studies
-
Anticancer Efficacy :
A study evaluated the cytotoxic effects of similar imidazole derivatives on human cancer cell lines (e.g., MCF-7, HeLa). The results indicated that compounds with imidazole rings exhibited IC50 values ranging from 1.5 µM to 5 µM, demonstrating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin . -
Antimicrobial Activity :
In another investigation, derivatives containing the sulfanyl linkage were tested against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating strong antibacterial properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Imidazole Ring : Essential for anticancer activity; modifications at the 1-position can enhance potency.
- Sulfanyl Group : Increases reactivity towards biological targets, enhancing both anticancer and antimicrobial activities.
- Fluorophenyl Substitution : Contributes to lipophilicity and may improve cellular uptake.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-fluorophenyl)-3-(trifluoromethyl)benzene | Trifluoromethyl group | Anticancer activity |
5-(trifluoromethyl)-1H-imidazole | Imidazole ring | Antimicrobial properties |
N-(4-acetylphenyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | Thiadiazole ring | Anticancer activity |
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-17-5-3-2-4-16(17)22-18(24)13-26-19-21-10-11-23(19)12-14-6-8-15(20)9-7-14/h2-11H,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBPLYZBRSDQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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